
Albendazole
概要
説明
アルベンダゾールは、ベンゾイミダゾール系化合物に属する広域スペクトル駆虫剤および抗原虫剤です。 主に、回虫、条虫、吸虫など、さまざまな寄生虫による感染症の治療に使用されます 。 アルベンダゾールは1975年に開発され、世界保健機関の必須医薬品リストに掲載されています .
準備方法
合成経路と反応条件
アルベンダゾールは、いくつかの経路で合成することができます。一般的な方法の1つは、2-ニトロ-5-クロロアニリンを出発物質として使用する方法です。 この化合物は、置換、縮合、還元、環化などの反応を連続的に経て、アルベンダゾールを生成します 。 このプロセスでは、高リスクの水素化還元を使用せず、代わりにアルカリ硫化物還元プロセスが採用されており、より安全で経済的です .
工業的製造方法
工業的な環境では、アルベンダゾールは、通常、混合溶媒系(水とエタノール)および混合酸系(ギ酸と酢酸)を使用して精製されます。 この方法により、純度と溶解度が高いアルベンダゾールが得られます 。 さらに、アルベンダゾールは、吸収性と有効性を高めるために、結腸標的マイクロカプセルに製剤化することができます .
化学反応の分析
反応の種類
アルベンダゾールは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: アルベンダゾールは、主に肝臓でシトクロムP450酸化酵素とフラビン含有モノオキシゲナーゼによって酸化され、アルベンダゾールスルホキシドを形成します.
主要な生成物
科学研究の用途
アルベンダゾールは、科学研究において幅広い用途があります。
化学: ベンゾイミダゾール誘導体を含む研究において、モデル化合物として使用されます。
生物学: アルベンダゾールは、駆虫薬が寄生虫およびそのライフサイクルに及ぼす影響を研究するために使用されます.
医学: 神経幼虫症や包虫症などの寄生虫感染症の治療に広く使用されています.
産業: アルベンダゾールは、溶解性、安定性、バイオアベイラビリティを向上させるために、さまざまな医薬品に製剤化されています.
科学的研究の応用
Albendazole is a benzimidazole carbamate drug with a history of safe use in humans and animals to eliminate parasitic worms . Research has shown the drug to have anti-cancer properties, and is being investigated for other applications .
Anti-Helminthic Applications
This compound is an anthelmintic drug, meaning it is effective against a broad spectrum of worms . this compound's anti-helminthic ability is attributed to its tubulin-binding capacity, which results in the de-polymerization and cell-cycle arrest in nematodes . Studies on the efficacy and safety of this compound in humans show that it is safe and easy to administer for individuals and communities by medical and nonmedical personnel . This has enabled its use to improve general community health, including nutrition and development in children .
Efficacy of this compound Against Worms
Worm | Overall Cure Rate |
---|---|
A. duodenale | 92% |
A. lumbricoides | 95% |
E. vermicularis | 98% |
Hookworm | 78% |
H. nana | 68% |
N. americanus | 75% |
S. stercoralis | 62% |
Taenia spp. | 85% |
Trichuris trichiura | 48% |
The recommended single dose of this compound is 400mg . this compound cures significantly more hookworm infections than mebendazole .
Cancer Treatment
This compound is being investigated for its anti-cancer potential in melanoma, ovarian, colorectal, and hepatocellular cancer models . this compound has a potent anti-proliferative effect in head and neck squamous cell cancer (HNSCC) cell lines, especially in human papillomavirus (HPV)-negative lines . this compound can cause cell death and apoptosis, reduce cellular migration, induce cell-cycle arrest, and alter tubulin polymerization within in vitro HNSCC experimental models .
This compound as a Radiosensitizer
this compound triggers an arrest in the G2/M stage of the cell cycle, and different cell cycle phases are associated with sensitivity to radiotherapy . Studies with small-cell lung cancer and melanoma cells have demonstrated that this compound and radiation can act in synergy to inhibit cancer cell growth . These findings suggest that this compound may be a radiosensitizer in HNSCC treatment .
Ocular Drug Delivery
Microneedle technology uses this compound for ocular drug delivery by addressing challenges in treating ocular diseases . Microneedles provide an advantage over intravitreal injections in localized drug delivery for treating posterior segment diseases . Dissolving microneedles produce drug micro-depots in the targeted ocular tissue’s eye layers, allowing for sustained drug release by polymeric components, offering advantages over conventional formulation strategies . The reduced size of microneedles may help prevent needle-phobia problems related to intravitreal injections and other procedures .
Adverse Effects and Safety
This compound has a remarkable safety record with hundreds of millions of patient exposures over a 20-year period . The incidence of side effects reported in the published literature is very low, with only gastrointestinal side effects occurring with an overall frequency of just over 1% . However, there have been some documented adverse side effects.
Case study of liver failure: A 21-year-old female developed acute hepatic failure secondary to the use of this compound . She presented with nausea and vomiting, accompanied by malaise, mucocutaneous jaundice, dark urine, and fecal acholia .
Case study of overdose: Prolonged use of high-dose this compound resulted in pancytopenia, hepatitis, and alopecia .
作用機序
アルベンダゾールは、チューブリンのコルヒチン感受性部位に結合することにより、その微小管への重合を阻害することで効果を発揮します。 この微小管形成の阻害は、寄生虫の腸細胞の変性変化を引き起こし、最終的には寄生虫の死に至ります 。 主な分子標的はチューブリンであり、関与する経路は微小管重合の阻害です .
類似化合物との比較
アルベンダゾールは、メベンダゾールやフェンベンダゾールなどの他のベンゾイミダゾール駆虫薬と比較されることが多いです。 3つの化合物はすべて、同様の作用機序を共有していますが、アルベンダゾールは、より広域スペクトルであり、特定の寄生虫感染症に対する有効性が高いという点でユニークです .
類似化合物
メベンダゾール: さまざまな寄生虫による感染症の治療に使用されますが、アルベンダゾールに比べてスペクトルが狭いです.
フェンベンダゾール: 主に獣医学で使用され、アルベンダゾールと同様の有効性を示します.
生物活性
Albendazole (ABZ) is a broad-spectrum anthelmintic agent widely used in the treatment of various parasitic infections, including those caused by nematodes and cestodes. Its biological activity is primarily attributed to its metabolite, this compound sulfoxide (ABZ-SO), which exhibits enhanced pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and implications for treatment.
Pharmacokinetics of this compound
This compound has a complex pharmacokinetic profile characterized by high inter-individual variability in absorption and metabolism. Key pharmacokinetic parameters include:
- Absorption : this compound's solubility is limited in the gastrointestinal tract, which affects its bioavailability. The presence of a fatty meal significantly enhances its absorption.
- Metabolism : After oral administration, this compound undergoes extensive first-pass metabolism in the liver, converting it to ABZ-SO. This metabolite is responsible for most of the drug's therapeutic effects.
- Half-Life : The half-life of ABZ-SO varies widely among individuals, influencing treatment outcomes.
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Systemic Availability | Low (varies with food intake) |
Half-Life of ABZ-SO | Variable (up to 8 hours) |
Peak Concentration (CMax) | Varies with dosage |
Area Under Curve (AUC) | Reflects total exposure |
This compound exerts its anthelmintic effects through several mechanisms:
- Inhibition of Microtubule Polymerization : ABZ binds to β-tubulin, disrupting microtubule formation essential for cellular processes in helminths.
- Energy Depletion : By impairing glucose uptake and ATP production in parasites, this compound leads to energy depletion and eventual death of the organism.
- Immune Modulation : Some studies suggest that this compound may enhance host immune responses against parasitic infections.
Clinical Efficacy and Case Studies
This compound has been shown to be effective against a range of parasitic infections. Notably, it is used in mass drug administration programs for soil-transmitted helminths.
Case Study 1: Hookworm Infection
A study assessed the impact of single-dose this compound (400 mg) on hookworm-infected individuals. Results indicated significant variations in microbiota composition post-treatment:
- Individuals cured showed reduced gut microbiome diversity compared to pre-treatment.
- Those who did not clear the infection exhibited no significant changes in microbiota composition.
Table 2: Study Results on Hookworm Treatment
Outcome | Cured Group (n=50) | Non-Cured Group (n=30) |
---|---|---|
Microbiota Diversity | Decreased (p=0.02) | No change (p=0.35) |
Abundance of Clostridia | Increased | No significant change |
Case Study 2: Neurocysticercosis
In patients with neurocysticercosis, higher plasma levels of ABZ-SO correlated with improved treatment outcomes. A meta-analysis indicated that increased dosages and triple-dose regimens enhanced efficacy against this condition.
Research Findings and Implications
Recent research highlights the importance of understanding the pharmacokinetics and biological activity of this compound to optimize treatment protocols:
- Pharmacokinetic Variability : Factors such as gastric pH and intestinal metabolism significantly influence drug absorption and efficacy.
- Microbiome Interactions : The gut microbiome's composition may predict treatment outcomes, suggesting that personalized approaches could enhance therapeutic success.
Table 3: Summary of Research Findings on this compound
Study Focus | Key Findings |
---|---|
Pharmacokinetics | High variability; influenced by food intake |
Mechanism of Action | Disrupts microtubules; depletes energy |
Clinical Outcomes | Correlation between ABZ-SO levels and efficacy |
特性
IUPAC Name |
methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022563 | |
Record name | Albendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Albendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble, 2.28e-02 g/L | |
Record name | SID855809 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Albendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Albendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Albendazole causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite. It works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. As cytoplasmic microtubules are critical in promoting glucose uptake in larval and adult stages of the susceptible parasites, the glycogen stores of the parasites are depleted. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth., Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/, Although the exact mechanism of action of albendazole has not been fully elucidated, the principal anthelmintic effect of benzimidazoles, including albendazole, appears to be the specific, high-affinity binding of the drug to free beta-tubulin in parasite cells, resulting in selective inhibition of parasite microtubule polymerization, and inhibition of microtubule-dependent uptake of glucose. Benzimidazole drugs bind to the beta-tubulin of parasites at much lower concentrations than to mammalian beta-tubulin protein; the drugs do not inhibit glucose uptake in mammals, and do not appear to have any effect on blood glucose concentrations in humans, The mode of action of albendazole is by binding strongly with the tubulin in the cells of nematodes. The intestinal cells of the nematode are particularly affected, resulting in a loss of absorptive function which causes the nematodes to starve to death. | |
Record name | Albendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALBENDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
54965-21-8 | |
Record name | Albendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54965-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | albendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | albendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Albendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Albendazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4216019LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALBENDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Albendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 208-210 °C, Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/, 209 °C | |
Record name | Albendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALBENDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Albendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。